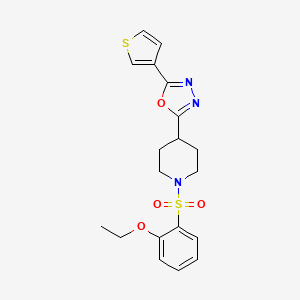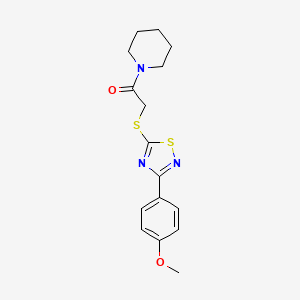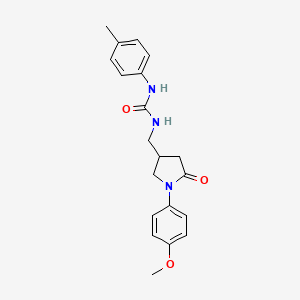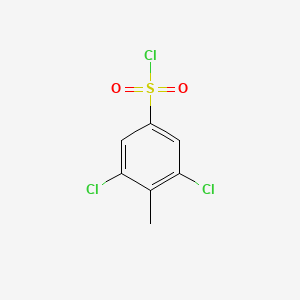
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Methylpyridin-2-yl)acetamide” is a chemical reagent used in the synthesis of potent inhibitors of Eimeria tenalla cGMP-dependant protein kinase as antiparasitic agents . It’s also used in the 1-pot synthesis of difluoromethyl-2-pyridone derivatives .
Synthesis Analysis
A research group has reported the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide in good yield (80%) by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine .
Chemical Reactions Analysis
The chemical reactions of “N-(4-methylpyridin-2-yl)acetamide” and its analogues have been studied for their antibacterial activities against ESBL-producing E. coli ST131 strains .
Physical And Chemical Properties Analysis
“N-(4-Methylpyridin-2-yl)acetamide” has a boiling point of 343.1 ℃ at 760 mmHg, a melting point of 90-94 ℃, and a density of 1.137 g/cm3 .
科学的研究の応用
Antibacterial Efficacy
The compound has been studied for its antibacterial efficacy, particularly against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) . The synthesized N - (4-methylpyridin-2-yl) thiophene-2-carboxamides showed promising results against ESBL-producing E. coli ST131 strains .
Antimicrobial Resistance
The compound has potential applications in the field of antimicrobial resistance. It has been used to study the resistance patterns of various bacterial strains, including those resistant to ampicillin, ceftazidime, ceftaroline, ciprofloxacin, and cotrimoxazole .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its binding interactions with the active site of the β-lactamase receptor of E. coli . These studies help in understanding the mechanism of action of the compound and can guide the design of more potent analogs.
Anti-fibrosis Activity
Some target compounds, including this one, have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases.
Drug Synthesis
The compound is used in the synthesis of various drugs. For example, it has been used in the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide .
Future Research Directions
The compound has significant potential for high impact in the field of medicinal chemistry . It is expected to be a substantial original article that involves several techniques or approaches, provides an outlook for future research directions, and describes possible research applications .
作用機序
将来の方向性
The future directions for research on “N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide” and similar compounds could involve further exploration of their antibacterial activities, particularly against ESBL-producing strains . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could provide valuable insights.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRRPDFAPVGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2746014.png)
![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
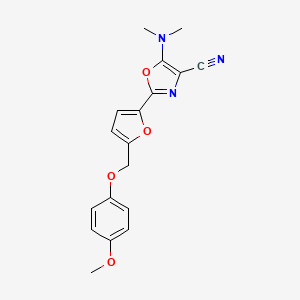
![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746019.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2746023.png)
![1-[(3,4-Difluorophenyl)methyl]-3-methylurea](/img/structure/B2746027.png)
![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)
![N-[5-[(2-Cyclopentyloxyacetyl)amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2746029.png)
